N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Isoindole Moiety: The isoindole moiety can be attached through a condensation reaction between the benzothiazole derivative and an appropriate isoindole precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, electrophiles, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide
- 2-Amino-6-methylbenzothiazole
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its combination of a benzothiazole core, a methylsulfonyl group, and an isoindole moiety
Properties
Molecular Formula |
C18H15N3O4S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C18H15N3O4S2/c1-27(24,25)12-6-7-14-15(8-12)26-18(19-14)20-16(22)10-21-9-11-4-2-3-5-13(11)17(21)23/h2-8H,9-10H2,1H3,(H,19,20,22) |
InChI Key |
HNYZHAIPVHQYEN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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